5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This combination is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. For instance, 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Industry
- Field : Agrochemicals
- Application : TFMP derivatives are key structural ingredients in the development of many agrochemical compounds . They are used in the protection of crops from pests .
- Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Field : Pharmaceuticals
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via two main methods .
- Results : Many candidates are currently undergoing clinical trials .
Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Material Science
- Application : TFMP is used in the synthesis of metal-organic frameworks (MOFs) .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Intermediate for Herbicide Synthesis
- Field : Agrochemicals
- Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine, a derivative of TFMP, is used as an intermediate in the synthesis of herbicides .
- Methods : The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . A palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .
- Results : The specific outcomes of this application are not specified in the source .
Synthesis of Methiodide Salts
- Field : Chemistry
- Application : TFMP is used in the synthesis of methiodide salts .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Intermediate for Crop-Protection Products
- Field : Agrochemicals
- Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods : The synthesis of 2,3,5-DCTF has been reported . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The specific outcomes of this application are not specified in the source .
Safety And Hazards
The safety data sheet for 2,3-Dichloro-5-(trifluoromethyl)pyridine, a TFMP derivative, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
The demand for TFMP derivatives has been increasing steadily over the years . It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine, such as TFMP derivatives, is becoming an increasingly important research topic .
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAGHXUTEFDDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652732 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1036027-54-9 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036027-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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